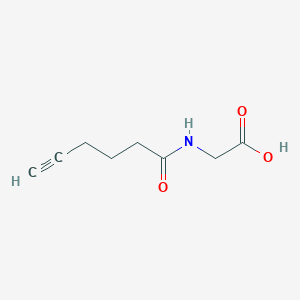

2-(Hex-5-ynamido)acetic acid

Description

2-(Hex-5-ynamido)acetic acid is a synthetic organic compound characterized by an acetic acid backbone modified with a hex-5-ynamido group. Its structure comprises a six-carbon chain terminating in an alkyne (C≡C) at position 5, linked via an amide bond to the acetic acid moiety. While direct data on this compound are scarce in the provided evidence, its properties can be inferred from structurally related acetamido derivatives and acetic acid analogs discussed in glycobiology and industrial chemistry contexts .

Properties

IUPAC Name |

2-(hex-5-ynoylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h1H,3-6H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHHKNLENUSEAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-5-ynamido)acetic acid typically involves the reaction of hex-5-yn-1-amine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Reaction Conditions:

Reagents: Hex-5-yn-1-amine, chloroacetic acid, and a base such as sodium hydroxide.

Solvent: Typically, an aqueous or organic solvent like ethanol or methanol is used.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hex-5-ynamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bond in the hex-5-ynamido group to a double or single bond, leading to different derivatives.

Substitution: The amido group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

2-(Hex-5-ynamido)acetic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hex-5-ynamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Hex-5-ynamido)acetic acid with three structurally or functionally related compounds: 2-acetamido-2-deoxy-D-glucopyranose (a glycobiology derivative), N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide (a ranitidine-related pharmaceutical intermediate), and 2-(Hydroxyamino)acetic acid (a hydroxylamine derivative). Key parameters include molecular structure, solubility, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Diversity: The alkyne in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry," distinguishing it from hydroxyl- or nitro-substituted analogs . In contrast, 2-acetamido-2-deoxy-D-glucopyranose’s pyranose ring and hydroxyl groups make it highly hydrophilic and biologically active in glycosylation processes .

Solubility and Reactivity: The alkyne group in this compound likely reduces water solubility compared to purely polar derivatives like 2-(Hydroxyamino)acetic acid, which is fully miscible in aqueous media due to its zwitterionic nature . Ranitidine-related nitroacetamide derivatives exhibit low water solubility but enhanced stability in organic solvents, favoring drug delivery systems .

Applications: Biomedical Uses: this compound’s alkyne group is pivotal for tagging biomolecules, whereas 2-acetamido sugars are used in studying carbohydrate-protein interactions . Industrial Chemistry: Acetic acid derivatives like 2-(Hydroxyamino)acetic acid are employed in metal chelation, whereas nitroacetamides serve as intermediates in antihistamine synthesis .

Biological Activity

Overview

2-(Hex-5-ynamido)acetic acid is an organic compound with the molecular formula C8H11NO3. It features a hex-5-ynamido group attached to an acetic acid moiety, which endows it with unique chemical properties. This compound has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of hex-5-yn-1-amine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The following table summarizes the key parameters for its synthesis:

| Parameter | Details |

|---|---|

| Reagents | Hex-5-yn-1-amine, chloroacetic acid, base |

| Solvent | Aqueous or organic solvent (e.g., ethanol) |

| Temperature | Room temperature to 50°C |

| Reaction Time | Several hours to overnight |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biological pathways. The compound's unique structure allows it to participate in diverse chemical transformations, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. For instance, it has shown promise in inhibiting tumor growth in various cancer models, including breast cancer and glioblastoma. The compound's ability to enhance the efficacy of conventional chemotherapeutics has also been noted, particularly when used in combination therapies.

Case Studies

-

Anticancer Efficacy

- A study investigated the effects of this compound on ovarian carcinoma models. Treatment with this compound resulted in significant tumor regression and prolonged survival compared to controls. The study highlighted its potential as a novel therapeutic agent when combined with existing chemotherapy drugs like doxorubicin .

-

Antimicrobial Testing

- In another research effort, the compound was tested against various pathogenic bacteria, demonstrating a broad spectrum of activity. The minimum inhibitory concentration (MIC) values indicated that it could effectively inhibit growth at relatively low concentrations, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Hex-5-yneamido)propanoic acid | Propanoic acid moiety | Antimicrobial and anticancer activity |

| 2-(Hex-5-yneamido)butanoic acid | Butanoic acid moiety | Limited studies; potential activity |

Q & A

What are the critical experimental parameters for synthesizing 2-(Hex-5-ynamido)acetic acid with high purity and yield?

Answer:

The synthesis of this compound requires precise control of reaction conditions. Key parameters include:

- Temperature control : Maintaining 0–5°C during oxidation steps minimizes side reactions, as demonstrated in analogous syntheses using TEMPO/NaBr systems .

- Catalyst selection : Sodium bromide (NaBr) and TEMPO (2,2,6,6-tetramethylpiperidine oxide) enhance reaction efficiency by stabilizing intermediates and reducing byproducts .

- Solvent optimization : Acetone or acetonitrile is preferred for solubility and inertness during coupling reactions .

- Purification : Column chromatography or recrystallization ensures ≥95% purity, as validated in similar acetamide derivatives .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : - and -NMR confirm the alkyne ( ~2.1–2.3 ppm) and amide ( ~7.8–8.2 ppm) functional groups, critical for structural validation .

- Mass spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight verification (expected : ~183.2 g/mol for CHNO) .

- Infrared (IR) spectroscopy : Peaks at ~2100 cm (C≡C stretch) and ~1650 cm (amide C=O) confirm key functional groups .

- HPLC : Reverse-phase HPLC with UV detection at 254 nm assesses purity and identifies impurities .

How can researchers optimize the coupling reaction between hex-5-ynoic acid and glycine derivatives to minimize racemization?

Answer:

- Activation strategy : Use carbodiimides (e.g., EDC) with NHS esters to form stable active esters, reducing racemization during amide bond formation .

- Low-temperature reactions : Conduct coupling at 0–5°C to suppress epimerization, as shown in peptide synthesis protocols .

- pH control : Maintain slightly basic conditions (pH 7.5–8.5) using sodium bicarbonate to stabilize the nucleophilic amine group .

- Monitoring : Track reaction progress via TLC or inline IR to terminate the reaction at optimal conversion (~90%) .

What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- Acidic conditions : Hydrolysis of the amide bond occurs below pH 3, necessitating storage in neutral buffers for long-term stability .

- Alkaline conditions : Degradation via saponification is observed above pH 10, requiring inert atmospheres (N) during reactions .

- Thermal stability : Decomposition begins at 80°C; lyophilization or storage at –20°C in anhydrous solvents is recommended .

- Light sensitivity : UV exposure accelerates decomposition; amber glassware or opaque containers are advised .

How can conflicting data regarding the biological activity of this compound be resolved?

Answer:

- Standardized assays : Use cell-based models (e.g., HEK293 or HeLa) with controlled conditions (e.g., serum-free media) to minimize variability .

- Dose-response studies : Establish EC values across multiple replicates to validate potency thresholds .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity readings .

- Comparative studies : Benchmark against structurally similar compounds (e.g., 5-hexynoic acid) to contextualize results .

What strategies mitigate byproduct formation during the synthesis of this compound?

Answer:

- Stepwise purification : Isolate intermediates (e.g., hex-5-ynoic acid chloride) before coupling to reduce cross-reactivity .

- Catalytic scavengers : Add molecular sieves or silica-bound scavengers to absorb unreacted reagents .

- Flow chemistry : Continuous microreactors improve mixing and heat transfer, reducing side reactions .

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., stoichiometry, solvent ratio) identifies optimal conditions .

How does the alkyne moiety in this compound influence its reactivity in click chemistry applications?

Answer:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : The terminal alkyne enables selective triazole formation with azides, ideal for bioconjugation .

- Strain-promoted reactions : Cyclooctyne derivatives (e.g., DBCO) react without copper, preserving biological activity in vivo .

- Kinetic studies : Second-order rate constants () for alkyne-azide reactions range from 0.1–1.0 Ms, depending on solvent polarity .

What computational tools are available to predict the physicochemical properties of this compound?

Answer:

- PubChem : Provides empirical data on molecular weight, logP, and hydrogen-bond donors/acceptors .

- ADMET predictors : Software like Schrödinger’s QikProp estimates bioavailability (%HOA) and blood-brain barrier penetration .

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose synthetic routes based on reaction databases .

- DFT calculations : Gaussian 09 models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.